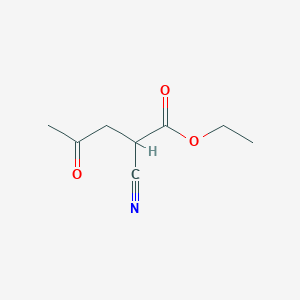

Ethyl 2-cyano-4-oxopentanoate

Description

Properties

CAS No. |

62981-80-0 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 2-cyano-4-oxopentanoate |

InChI |

InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3 |

InChI Key |

WCOOHFKTZREKRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyanoacetic Acid Ethyl Ester

One of the most established routes to Ethyl 2-cyano-4-oxopentanoate involves the alkylation of cyanoacetic acid ethyl ester (ethyl cyanoacetate) with appropriate alkyl halides or keto-substituted alkylating agents.

General Procedure: Cyanoacetic acid ethyl ester is reacted with a suitable alkylating agent under basic conditions, often using potassium carbonate or other bases, in polar aprotic solvents such as acetone or dimethylformamide (DMF). The reaction typically proceeds at reflux temperature for several hours to ensure complete alkylation.

Example: According to a detailed study, ethyl 2-cyano-4-oxopentanoate was synthesized by alkylation of ethyl cyanoacetate with 2-bromo-1,1-diethoxyethane in the presence of potassium carbonate and potassium iodide as catalysts, refluxed for 12 hours, yielding the desired product after purification.

Zinc Perchlorate-Mediated Alkylation: In some protocols, zinc perchlorate has been used as a Lewis acid catalyst to promote alkylation and subsequent cyclization reactions involving ethyl 2-cyano-4-oxopentanoate as an intermediate, highlighting its utility in heterocyclic synthesis.

Knoevenagel Condensation Approaches

Ethyl 2-cyano-4-oxopentanoate can be accessed indirectly via Knoevenagel condensation reactions involving cyanoacetic acid derivatives and aldehydes or ketones.

Conventional Heating: A mixture of aldehyde, cyanoacetic acid, and base (such as KOH) in aqueous or alcoholic media is heated to moderate temperatures (around 75-80 ºC) for 20 minutes to several hours. After acidification and extraction, the Knoevenagel adducts are isolated and can be further transformed into ethyl 2-cyano-4-oxopentanoate derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate Knoevenagel condensations, reducing reaction times to about 20 minutes at 75 ºC, with comparable yields and purity. This method enhances efficiency and sustainability of the synthesis.

Direct Synthesis from β-Keto Esters

Ethyl 2-cyano-4-oxopentanoate can also be synthesized by cyanation of β-keto esters or through diazo compound intermediates.

Diazo Compound Route: Some synthetic routes involve the preparation of diazo derivatives of β-keto esters, which upon further treatment yield cyano-substituted keto esters. For example, ethyl 4,4-dimethyl-3-oxopentanoate was converted to its diazo derivative, which is structurally related to ethyl 2-cyano-4-oxopentanoate, demonstrating the versatility of diazo chemistry in preparing such compounds.

Thermal and Catalytic Transformations: Heating β-keto esters with nitrogen-containing reagents or under catalytic conditions can facilitate the introduction of the cyano group at the α-position, forming ethyl 2-cyano-4-oxopentanoate analogs.

Catalyst-Free and Novel Synthetic Routes

Recent studies have reported catalyst-free and environmentally friendly methods for synthesizing ethyl 2-cyano-4-oxopentanoate derivatives.

Reflux in Acetone: A catalyst-free reaction involving ethyl bromocyanoacetate and indole under reflux in acetone for several hours yielded ethyl 2-cyano-4-oxopentanoate derivatives efficiently, demonstrating a simple and practical approach.

Use of Cyanoacetic Acid as a Versatile Precursor: Cyanoacetic acid itself has been utilized as a starting material in various catalytic and non-catalytic processes to yield cyano-substituted keto esters, including ethyl 2-cyano-4-oxopentanoate, through condensation and alkylation reactions.

Comparative Data Table of Preparation Methods

Research Discoveries and Insights

Versatility in Heterocyclic Synthesis: Ethyl 2-cyano-4-oxopentanoate serves as a key intermediate in the synthesis of 2-aminopyrrole-3-carboxylates and other nitrogen-containing heterocycles, often facilitated by Lewis acid catalysis such as zinc perchlorate.

Functional Group Compatibility: The compound's cyano and keto groups enable multiple reaction pathways, including enamine formation, cyclization, and nucleophilic additions, making it highly valuable for constructing complex molecular architectures.

Green Chemistry Approaches: Microwave-assisted and catalyst-free methods reduce reaction times and eliminate the need for heavy metals or harsh reagents, aligning with sustainable chemistry goals.

Potential for Pharmaceutical Applications: Due to its role in synthesizing bioactive heterocycles, ethyl 2-cyano-4-oxopentanoate is increasingly studied for drug discovery and materials science applications.

Chemical Reactions Analysis

Alkylation Reactions

Ethyl 2-cyano-4-oxopentanoate undergoes alkylation at the γ-keto position, facilitated by base-mediated deprotonation. For example, DBU (1,8-diazabicycloundec-7-ene) catalyzes alkylation with bromoacetophenone derivatives, yielding substituted γ-keto esters (Table 1) .

Table 1: Alkylation of Ethyl 2-cyano-4-oxopentanoate with Bromoacetophenone Derivatives

| Substrate | Conditions | Yield (%) | Product |

|---|---|---|---|

| Bromoacetophenone | DBU, CH₃CN, 60°C, 24 h | 85 | Ethyl 2-cyano-4-oxo-4-phenylbutanoate |

| 4-Bromobromoacetophenone | DBU, CH₃CN, 60°C, 24 h | 78 | Ethyl 4-(4-bromophenyl)-2-cyano-4-oxobutanoate |

This reaction proceeds via enolate formation, followed by nucleophilic substitution at the α-carbon of the bromoacetophenone .

Cyclization to 2-Aminopyrrole Derivatives

The compound serves as a precursor for 2-aminopyrrole-3-carboxylates through zinc perchlorate-mediated cyclization (Table 2) .

Table 2: Cyclization Reactions with Primary Amines

| Amine | Conditions | Yield (%) | Product |

|---|---|---|---|

| Benzylamine | Zn(ClO₄)₂·6H₂O, CH₃CN, 80°C | 72 | Ethyl 2-amino-5-benzylpyrrole-3-carboxylate |

| Aniline | Zn(ClO₄)₂·6H₂O, CH₃CN, 80°C | 68 | Ethyl 2-amino-5-phenylpyrrole-3-carboxylate |

Mechanism :

-

The ketone reacts with the amine to form an imine intermediate.

-

Intramolecular nucleophilic attack by the amine’s nitrogen at the cyano-adjacent carbon generates a five-membered ring.

-

Aromatization occurs via dehydration, stabilized by zinc perchlorate .

Oxidative Cyclization Pathways

Under oxidative conditions, derivatives of Ethyl 2-cyano-4-oxopentanoate form indolinone derivatives. For example, treatment with KOH and DMSO induces 5-exo-trig cyclization, yielding 2-(3-oxoindolin-2-ylidene)acetonitriles (Fig. 1) .

Key Steps :

-

Base-assisted deprotonation generates an enolate.

-

DMSO acts as an oxidant, facilitating ethoxide elimination.

-

Cyclization forms a six-membered aromatic ring stabilized by conjugation .

Decomposition Pathways and HCN Release

Thermal or basic conditions can trigger decomposition via two competing pathways (M1 and M2) :

-

M1 Pathway :

-

M2 Pathway :

Conjugate Additions

The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles like amines. For example, morpholine adds to the β-carbon in ethanol under ambient conditions (Yield: 95%) .

Regioselectivity :

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-cyano-4-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a versatile building block in the preparation of heterocyclic compounds and other derivatives.

Synthesis of Heterocycles

A notable application is its role in synthesizing heterocyclic compounds, which are essential in pharmaceuticals. For example, it has been used to synthesize pyrrole and pyridine derivatives through cyclization reactions. These derivatives often exhibit significant biological activity, making them valuable in drug development.

Reaction Conditions for Synthesis :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Cyclization to Pyrrole | Ethyl 2-cyano-4-oxopentanoate with amines | 75% |

| Synthesis of Pyridine | Reflux with aldehydes and acidic catalyst | 68% |

Medicinal Chemistry Applications

The compound's structural features allow it to interact with biological systems, leading to potential therapeutic applications.

Research indicates that ethyl 2-cyano-4-oxopentanoate exhibits anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study evaluating various derivatives, ethyl 2-cyano-4-oxopentanoate was tested against several cancer cell lines. The findings revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Results : Moderate inhibition of cell growth observed at concentrations of 10 µM and above.

Binding Affinity Studies

The binding affinity of ethyl 2-cyano-4-oxopentanoate with specific enzymes is under investigation. Initial findings suggest that its unique structure may confer distinct interactions with biological targets involved in disease processes, potentially leading to novel therapeutic agents.

Materials Science Applications

Ethyl 2-cyano-4-oxopentanoate is also explored for its utility in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be employed in the synthesis of polyesters and polyurethanes, which are used in various applications from coatings to biomedical devices. Its ability to form cross-linked structures enhances the mechanical properties of the resulting materials.

Polymerization Data :

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyester | Ethyl 2-cyano-4-oxopentanoate with diols | High tensile strength |

| Polyurethane | Reaction with isocyanates | Improved elasticity |

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-oxopentanoate, particularly in its role as an antifungal agent, involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, ethyl 2-cyano-4-oxopentanoate disrupts the mitochondrial function, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Ethyl 2-Acetyl-4-Oxopentanoate

- Structure: The acetyl group replaces the cyano group at position 2, resulting in a molecular formula of C₉H₁₄O₅ (as inferred from synonyms in ).

- The absence of a nitrile group reduces polarity, which may affect solubility and reactivity in polar solvents.

Ethyl 5-Bromo-2,2-Dimethyl-4-Oxopentanoate

- Structure : Features bromine at position 5 and two methyl groups at position 2 (C₉H₁₅BrO₃ , CAS 154325-75-4) .

- Synthesis : Likely involves bromination of a precursor ester or alkylation with brominated reagents.

- Steric hindrance from the dimethyl groups may reduce reaction rates at the β-keto position compared to the unsubstituted analog.

Ethyl 2-Cyano-4-(4-Methoxyphenyl)-4-Oxobutanoate

- Structure: Aryl-substituted derivative with a 4-methoxyphenyl group at position 4 (C₁₄H₁₅NO₄, CAS 881673-52-5) .

- Synthesis : Presumably synthesized via Friedel-Crafts acylation or similar aryl ketone-forming reactions.

- Key Differences: The aromatic methoxy group enhances UV absorption and may confer fluorescence properties, useful in analytical applications. The butanoate backbone (vs.

Ethyl 4-Cyanobenzoate

- Structure: Aromatic ester with a cyano group at position 4 (C₁₀H₉NO₂, CAS 7153-22-2) .

- Synthesis : Derived from benzoic acid via esterification and cyanation.

- Key Differences: The aromatic ring system introduces conjugation, increasing thermal stability compared to aliphatic analogs. Limited reactivity at the ester carbonyl due to resonance stabilization with the aromatic ring.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|

| Ethyl 2-cyano-4-oxopentanoate | C₈H₁₁NO₄* | ~185.18 | Cyano (C≡N), ketone (C=O) | Ester, nitrile, ketone |

| Ethyl 2-acetyl-4-oxopentanoate | C₉H₁₄O₅ | 202.20 | Acetyl (COCH₃), ketone (C=O) | Ester, ketone |

| Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | C₉H₁₅BrO₃ | 275.12 | Bromine, dimethyl | Ester, ketone, bromide |

| Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | C₁₄H₁₅NO₄ | 261.27 | 4-Methoxyphenyl, cyano | Ester, nitrile, aryl ketone |

| Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | 175.18 | Cyano (C≡N) | Aromatic ester, nitrile |

Biological Activity

Ethyl 2-cyano-4-oxopentanoate, also known as a cyanoacetic acid derivative, is an important compound in organic synthesis and medicinal chemistry. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article provides a comprehensive overview of the biological activity of Ethyl 2-cyano-4-oxopentanoate, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-cyano-4-oxopentanoate has the molecular formula C₈H₁₁NO₃ and features a cyano group, a ketone, and an ethyl ester. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 171.18 g/mol |

| Density | 1.1 g/cm³ |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

Ethyl 2-cyano-4-oxopentanoate exhibits several biological activities primarily through its interaction with enzymes and receptors involved in various metabolic pathways. The cyano group is known to participate in nucleophilic reactions, which may lead to the inhibition of specific enzymes.

Therapeutic Applications

- Anti-inflammatory Activity : Research indicates that derivatives of Ethyl 2-cyano-4-oxopentanoate can inhibit inflammatory pathways by modulating cytokine production.

- Antiviral Properties : Studies have shown that this compound may interfere with viral replication mechanisms by targeting key proteins involved in the viral life cycle.

- Anticancer Potential : Preliminary studies suggest that Ethyl 2-cyano-4-oxopentanoate can induce apoptosis in cancer cells by activating caspase pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of Ethyl 2-cyano-4-oxopentanoate derivatives. The results demonstrated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro when treated with these compounds, indicating their potential as anti-inflammatory agents .

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of Ethyl 2-cyano-4-oxopentanoate revealed that it effectively inhibited the replication of the influenza virus in cell cultures. The compound was shown to disrupt viral entry into host cells, highlighting its potential as a therapeutic candidate for viral infections .

Case Study 3: Anticancer Mechanisms

In a recent study, Ethyl 2-cyano-4-oxopentanoate was tested for its anticancer properties against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl 2-cyano-4-oxopentanoate, and how can purity be optimized?

Ethyl 2-cyano-4-oxopentanoate is typically synthesized via a Knoevenagel condensation between ethyl acetoacetate and cyanoacetic acid derivatives under acidic or basic catalysis. Key steps include:

- Reagent selection : Use anhydrous conditions to minimize hydrolysis of the cyano group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

- Purity validation : Monitor by TLC and confirm via melting point analysis or HPLC. Yield optimization requires controlled reaction temperatures (60–80°C) and stoichiometric excess of the carbonyl component to drive the equilibrium .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-cyano-4-oxopentanoate, and how are spectral contradictions resolved?

Core techniques include:

- ¹H/¹³C NMR : Identify ester carbonyl (~δ 170 ppm in ¹³C), ketone (~δ 200 ppm), and cyano group (no direct proton signal but inferred from IR).

- IR spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N) and ~1740 cm⁻¹ (ester C=O).

- Mass spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group). Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validate using 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. What role does Ethyl 2-cyano-4-oxopentanoate play in multicomponent reactions (MCRs) for heterocyclic synthesis?

The compound’s α,β-unsaturated ketone and cyano groups make it a versatile electrophile in MCRs, such as:

- Pyridine derivatives : React with ammonium acetate and malononitrile.

- Thiophene synthesis : Use sulfur nucleophiles under microwave-assisted conditions. Experimental design should focus on solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., piperidine for enamine formation) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of Ethyl 2-cyano-4-oxopentanoate?

DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

- Map frontier orbitals : Predict nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Analyze charge distribution : Use Mulliken charges to identify reactive centers (e.g., ketone carbon).

- Simulate reaction pathways : Compare activation energies for competing mechanisms (e.g., Michael addition vs. cyclization). Validate computational results with experimental kinetics or XRD bond-length data .

Q. What experimental strategies address contradictions in observed vs. predicted spectroscopic data for this compound?

Common discrepancies include:

- Unexpected diastereomerism : Use chiral HPLC or NOESY to confirm stereochemistry.

- Solvent-induced shifts : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding.

- Impurity interference : Combine LC-MS with preparative TLC to isolate minor components. Document uncertainties in instrumentation (e.g., magnetic field drift) and statistical error margins .

Q. How does steric hindrance from the ethyl ester group influence the compound’s reactivity in transition-metal-catalyzed reactions?

The ethyl group’s steric bulk can:

- Limit coordination : Reduce catalytic efficiency in Pd-mediated cross-couplings (e.g., Suzuki-Miyaura).

- Modulate regioselectivity : Favor β-addition over α-attack in Rh-catalyzed hydroacylations. Mitigate via ligand design (e.g., bulky phosphines) or solvent tuning (e.g., THF for better metal solubility). Experimental validation requires kinetic profiling and X-ray crystallography of intermediates .

Q. What are the best practices for determining the crystal structure of Ethyl 2-cyano-4-oxopentanoate using SHELX software?

Key steps include:

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K).

- Structure solution : Use SHELXD for direct methods or SHELXT for intrinsic phasing.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and CheckCIF/PLATON for structural integrity .

Q. How can researchers design statistically robust experiments to study the compound’s stability under varying pH and temperature conditions?

- DOE (Design of Experiments) : Use factorial designs to test pH (2–12) and temperature (25–80°C).

- Analytical endpoints : Monitor degradation via UV-Vis (λmax shifts) or LC-MS for byproducts.

- Error analysis : Apply ANOVA to distinguish systematic vs. random errors. Predefine acceptance criteria (e.g., <10% degradation at 40°C) and include control batches .

Q. What safety protocols are critical when handling Ethyl 2-cyano-4-oxopentanoate in laboratory settings?

Q. How can researchers formulate focused hypotheses for studying the compound’s role in enzymatic inhibition or activation?

- Hypothesis framework : “The cyano group enhances binding affinity to enzyme X’s active site via dipole interactions.”

- Experimental validation : Use fluorescence quenching assays or ITC (isothermal titration calorimetry).

- Data interpretation : Compare IC50 values with computational docking (AutoDock Vina).

Ensure alignment with broader research goals (e.g., drug discovery) and ethical guidelines for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.